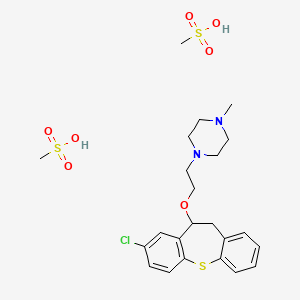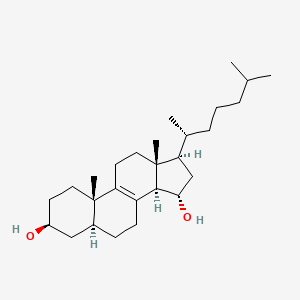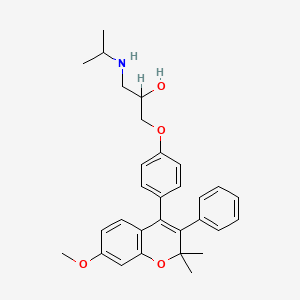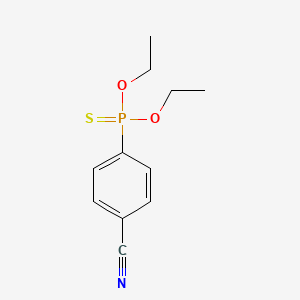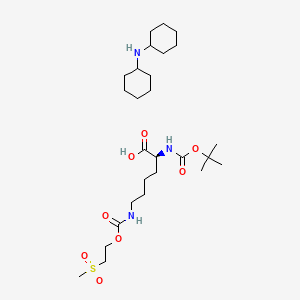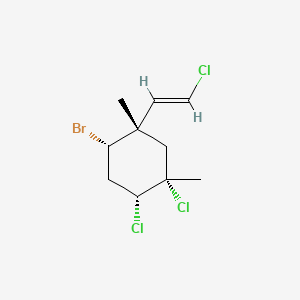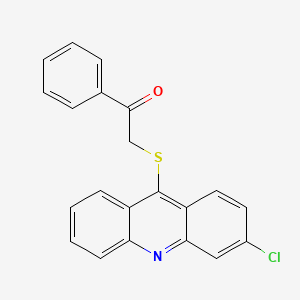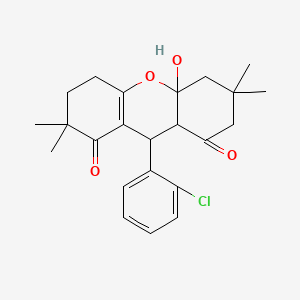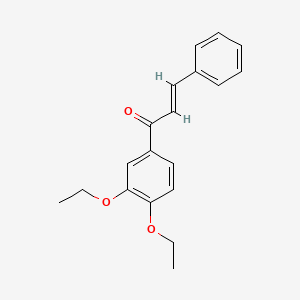
1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3,4-diethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound using hydrogen gas in the presence of a palladium catalyst can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as cyclooxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,4-Diethoxyphenyl)-2-propen-1-one: Lacks the phenyl group on the propenone chain.
3,4-Diethoxybenzaldehyde: Precursor in the synthesis of 1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
CAS No. |
123769-52-8 |
|---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E)-1-(3,4-diethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H20O3/c1-3-21-18-13-11-16(14-19(18)22-4-2)17(20)12-10-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b12-10+ |
InChI Key |
VGXDYWAJLBJIJX-ZRDIBKRKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



